3-Thiomorpholinopyrazin-2-amine
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Overview
Description
3-Thiomorpholinopyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a thiomorpholine group at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinopyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via nucleophilic substitution reactions. For instance, a halogenated pyrazine derivative can react with thiomorpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Thiomorpholinopyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazine ring or the thiomorpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives and modified thiomorpholine rings.
Substitution: Various substituted amines and pyrazine derivatives.
Scientific Research Applications
3-Thiomorpholinopyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Materials Science: It may serve as a building block for the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Thiomorpholinopyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiomorpholine group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-Thiomorpholinopyrazin-3-amine: Similar structure but with the thiomorpholine and amine groups swapped.
3-Morpholinopyrazin-2-amine: Contains a morpholine ring instead of a thiomorpholine ring.
3-Thiomorpholinopyridin-2-amine: Features a pyridine ring instead of a pyrazine ring.
Uniqueness
3-Thiomorpholinopyrazin-2-amine is unique due to the specific positioning of the thiomorpholine and amine groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. The presence of sulfur in the thiomorpholine ring can also impart distinct electronic properties compared to its oxygen-containing analogs.
Properties
Molecular Formula |
C8H12N4S |
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Molecular Weight |
196.28 g/mol |
IUPAC Name |
3-thiomorpholin-4-ylpyrazin-2-amine |
InChI |
InChI=1S/C8H12N4S/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) |
InChI Key |
WHSQWNKZXUKROT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2N |
Origin of Product |
United States |
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